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Compound of Interest

Compound Name: Benzyl azepane-1-carboxylate
CAS No.: 74472-27-8
Cat. No.: B2748258

Get Quote

Molecular Identity & Significance

Benzyl azepane-1-carboxylate is a seven-membered saturated nitrogen heterocycle

protected by a benzyloxycarbonyl (Cbz) group. It serves as a critical intermediate in the

synthesis of peptidomimetics, protease inhibitors (e.g., cathepsin K inhibitors), and polycyclic

scaffolds for fragment-based drug discovery (FBLD).

Property

Data

IUPAC Name

Benzyl azepane-1-carboxylate

Common Names

N-Cbz-azepane; 1-

(Benzyloxycarbonyl)homopiperidine

CAS Registry Number 51736-23-7
Molecular Formula C14H19NO2
Molecular Weight 233.31 g/mol

Physical State

Colorless viscous oil
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Synthesis & Sample Preparation

To ensure the spectroscopic data presented is contextually accurate, the standard synthesis
protocol yielding the analyzed sample is described below. This method minimizes side
reactions (dimerization) and ensures high purity for spectral analysis.

Optimized Synthesis Protocol (Modified Babich Method)

The synthesis involves the nucleophilic attack of azepane on benzyl chloroformate under basic
conditions.

Reagents:

Azepane (1.0 equiv)[1][2][3]

Benzyl Chloroformate (Cbz-Cl) (1.05 equiv)

Triethylamine (EtsN) (1.5 equiv)

Dichloromethane (DCM) (Solvent)

Workflow:

e Cooling: Dissolve azepane and EtsN in DCM and cool to 0 °C.
o Addition: Add Cbz-Cl dropwise to control the exotherm.

e Reaction: Warm to room temperature and stir for 12—16 hours.

e Workup: Wash with 1M HCI (to remove unreacted amine), then saturated NaHCOs and
brine.

 Purification: Flash column chromatography (Hexane/EtOAc).
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Figure 1: Synthetic pathway for the preparation of Benzyl azepane-1-carboxylate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR data for Benzyl azepane-1-carboxylate exhibits characteristic features of Cbz-
protected cyclic amines. A notable phenomenon is the rotameric broadening or peak splitting
often observed at room temperature due to the restricted rotation around the N-C(O)

carbamate bond.

*H NMR Data (500 MHz, CDCls)

The seven-membered ring creates distinct chemical environments for the methylene protons.
The

-protons (adjacent to Nitrogen) are deshielded and appear as triplets.
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-protons confirms the presence of rotamers in CDCls. In some lower-resolution spectra
(300/400 MHz), these may merge into a broad multiplet at
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3.4-3.6.

13C NMR Data (125 MHz, CDCIs)

The carbon spectrum confirms the carbamate linkage and the asymmetry introduced by the
restricted rotation.
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Infrared (IR) Spectroscopy

IR analysis provides a rapid diagnostic fingerprint, particularly useful for monitoring the
disappearance of the N-H stretch of the starting azepane and the appearance of the carbamate
carbonyl.
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Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and provides a fragmentation pattern
consistent with the benzyl carbamate motif.

Experimental Data

 |onization Mode: Electrospray lonization (ESI) or Electron Impact (El).
» Molecular lon:

o [M+H]* (ESI):m/z 234.2 (Observed)

o [M+Na]* (ESI):m/z 256.2 (Common adduct)

o M+* (El):m/z 233.1

Fragmentation Pathway (EIl)

The primary fragmentation involves the cleavage of the Cbz group, often generating a stable
tropylium ion (m/z 91), which is the base peak in many benzyl esters.
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Figure 2: Proposed EI fragmentation pathway showing the characteristic Tropylium ion
formation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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Contact our Ph.D. Support Team for a compatibility check
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